molecular formula C23H22ClN5OS B1671025 [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone CAS No. 131614-02-3

[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone

Número de catálogo: B1671025
Número CAS: 131614-02-3
Peso molecular: 452.0 g/mol
Clave InChI: JEQVYSUCZLYBRQ-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de E 6123 implica varios pasos:

    Condensación: La 1-acetil-4-piperidona se condensa con 2-cloro-cianoacetofenona en presencia de azufre y base para formar un derivado de tiofeno.

    Amidación: El derivado de tiofeno se trata con bromuro de 2-bromopropionilo para formar una amida, que luego se hace reaccionar con amoníaco para producir una amina.

    Ciclización: La amina sufre ciclización con ácido acético/piridina para formar una diazepina.

    Tioamidación: La diazepina se hace reaccionar con pentasulfuro de fósforo o reactivo de Lawesson para producir una tioamida.

    Formación de triazol: La tioamida se hace reaccionar con hidrazida acética para formar un triazol.

    Hidrólisis y resolución: La hidrólisis básica de la amida produce una amina, que se resuelve para dar el enantiómero S.

    Acilación: El enantiómero S se aciló con cloruro de ciclopropanocarbonilo para formar el producto final, E 6123.

Métodos de producción industrial

La producción industrial de E 6123 sigue una ruta sintética similar, pero se amplía para la producción a gran escala. La resolución óptica de mezclas racémicas y los pasos de acilación posteriores se optimizan para la producción a escala de kilogramos .

Análisis De Reacciones Químicas

Tipos de reacciones

E 6123 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Overview

The compound [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone is a complex organic molecule with significant potential in various scientific and medical applications due to its unique structural features. This article explores its applications in medicinal chemistry and biological research.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been investigated for its potential anticancer properties. Its unique tetracyclic structure may interact with specific biological targets involved in cancer cell proliferation and apoptosis.
    • Case studies have shown that derivatives of similar tetracyclic compounds exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties :
    • Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.
    • Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
    • The presence of the 2-chlorophenyl group is thought to enhance its interaction with microbial targets.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures may provide neuroprotective benefits in models of neurodegenerative diseases.
    • Investigations into the mechanisms of action are ongoing to elucidate how this compound could mitigate neuronal damage.

The biological activity of this compound is primarily attributed to its structural features that may interact with various biological targets:

  • Mechanism of Action : The compound's ability to modulate enzyme activity and receptor interactions is under investigation.
  • In vitro Studies : Laboratory studies have reported its effects on cell viability and proliferation in various cell lines.

Data Table: Comparison of Biological Activities

Activity TypeCompound Structure SimilarityReferences
AnticancerTetracyclic derivatives
Anti-inflammatoryStructural motifs
Antimicrobial2-chlorophenyl group
NeuroprotectiveSimilar neuroprotective agents

Mecanismo De Acción

E 6123 ejerce sus efectos al antagonizar el receptor del factor activador de plaquetas. Este receptor participa en varios procesos biológicos, incluida la inflamación, la respuesta inmunitaria y la agregación plaquetaria. Al bloquear este receptor, E 6123 inhibe las vías de señalización descendentes que conducen a la producción de mediadores inflamatorios como la interleucina-6 .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de E 6123

E 6123 es único debido a su estructura química específica, que le permite antagonizar selectiva y eficazmente el receptor del factor activador de plaquetas. Su potencia y selectividad lo convierten en una herramienta valiosa en la investigación científica y posibles aplicaciones terapéuticas .

Actividad Biológica

The compound [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone possesses a complex structure that indicates potential for significant biological activity. Its unique tetracyclic framework, which includes multiple nitrogen and sulfur atoms, suggests various mechanisms of interaction with biological systems.

Structural Characteristics

  • Chemical Formula : C19H18ClN5S
  • Molecular Weight : 373.89 g/mol
  • Key Functional Groups :
    • Tetracyclic structure
    • Chlorophenyl group
    • Cyclopropylmethanone moiety

The presence of these features may influence the compound's interactions with biological targets, particularly in pharmacological contexts.

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in biological systems. The following activities have been suggested based on preliminary studies:

  • Antagonistic Activity : The compound may act as an antagonist at certain receptor sites, potentially influencing pathways related to inflammation and immune response.
  • Enzyme Inhibition : It has been proposed that this compound can inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Cytotoxic Effects : Initial studies indicate potential cytotoxicity against various cancer cell lines, suggesting its role in cancer therapeutics.

Study 1: Antagonistic Effects on Receptors

A study investigated the antagonistic properties of similar compounds on the platelet-activating factor receptor (PAF-R). Results indicated that modifications in the molecular structure could enhance binding affinity and efficacy against inflammatory responses.

Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of structurally related compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines. The findings suggest that the unique structural elements of the compound may contribute to its effectiveness in targeting cancer cells.

Data Tables

Study Activity Assessed Findings
Study 1PAF-R AntagonismEnhanced binding affinity observed with structural modifications
Study 2CytotoxicitySignificant inhibition of proliferation in cancer cell lines

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its potential therapeutic applications.

Pharmacokinetics

  • Absorption : The compound is expected to have variable absorption rates depending on its formulation.
  • Distribution : Due to its lipophilic nature, it may distribute widely across tissues.
  • Metabolism : Likely metabolized by liver enzymes; specific pathways remain to be elucidated.
  • Excretion : Predominantly renal excretion anticipated.

Toxicological Profile

Initial assessments suggest a moderate toxicity profile; however, further studies are needed to establish a comprehensive understanding of its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this polyheterocyclic compound?

The synthesis typically involves multi-step protocols, including cyclocondensation of substituted precursors, nucleophilic substitution, and ring-closing reactions. For example, analogous azatricyclic compounds are synthesized via imidazole ring formation using thiourea derivatives and halogenated intermediates under reflux conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical for confirming structural fidelity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, related azatricyclic compounds have been resolved using Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL97 software and symmetry analysis (e.g., space group P-1) confirms bond lengths, angles, and stereochemistry . Complementary techniques like FT-IR and 2D NMR (COSY, NOESY) are used to verify functional groups and spatial arrangements .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Initial bioactivity studies often use bacterial/fungal growth inhibition assays (e.g., MIC determination against E. coli or C. albicans) and cytotoxicity tests (MTT assay on mammalian cell lines). For example, structurally similar imidazole derivatives exhibit herbicidal and antimicrobial activity, guided by substituent effects like the 2-chlorophenyl group . Dose-response curves and IC₅₀ calculations are essential for potency evaluation .

Q. Which analytical methods are suitable for purity assessment and quantification?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is standard. Mass spectrometry (ESI-TOF) confirms molecular ions, while LogD (1.21 at pH 7.4) and pKa (9.38) predictions via software like JChem inform solubility and ionization . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can contradictions between computational and experimental LogD/pKa values be resolved?

Discrepancies often arise from solvent effects or protonation state assumptions. Validate computational predictions (e.g., JChem) using experimental techniques like potentiometric titration for pKa and shake-flask methods for LogD. Adjust force field parameters in molecular dynamics simulations to align with empirical data . Cross-referencing with structurally analogous compounds (e.g., 3,4-dimethoxyphenyl derivatives) can clarify trends .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Modify the cyclopropylmethanone moiety to enhance aqueous solubility (e.g., introduce polar groups like hydroxyls) while retaining affinity. Pharmacokinetic studies in rodent models can assess absorption/distribution. Co-crystallization with cyclodextrins or liposomal encapsulation may improve bioavailability .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence bioactivity?

Comparative studies with para- and meta-substituted analogs (e.g., 4-chlorophenyl or methoxyphenyl derivatives) reveal steric hindrance and electron-withdrawing effects. Quantum mechanical calculations (DFT) can map electrostatic potentials and HOMO-LUMO gaps to predict reactivity . Bioactivity correlation with Hammett σ constants quantifies electronic contributions .

Q. What crystallographic challenges arise in resolving the thia-pentazatetracyclic core?

The fused heterocyclic system often causes disorder in crystal lattices. High-resolution XRD (synchrotron radiation) and low-temperature data collection (100 K) reduce thermal motion artifacts. Twinning or pseudo-symmetry may require specialized refinement in PLATON or OLEX2 .

Q. How can mechanism-of-action studies be designed for this compound?

Use affinity chromatography (immobilized compound on Sepharose beads) to pull down protein targets from cell lysates. Follow-up with proteomics (LC-MS/MS) and molecular docking (AutoDock Vina) to identify binding partners. Functional validation via CRISPR knockouts or enzymatic inhibition assays (e.g., kinase profiling) clarifies biological pathways .

Q. What computational models predict metabolic stability of the cyclopropane ring?

Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) model cytochrome P450-mediated oxidation. Compare with in vitro microsomal assays (human liver microsomes + NADPH) to validate metabolite formation (LC-HRMS). Introduce electron-donating groups to stabilize the cyclopropane against ring-opening .

Propiedades

IUPAC Name

[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5OS/c1-12-21-27-26-13(2)29(21)23-19(20(25-12)15-5-3-4-6-17(15)24)16-9-10-28(11-18(16)31-23)22(30)14-7-8-14/h3-6,12,14H,7-11H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQVYSUCZLYBRQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157146
Record name E 6123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131614-02-3
Record name (4S)-6-(2-Chlorophenyl)-9-(cyclopropylcarbonyl)-7,8,9,10-tetrahydro-1,4-dimethyl-4H-pyrido[4′,3′:4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131614-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 6123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131614023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E 6123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 2
Reactant of Route 2
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 3
Reactant of Route 3
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 4
Reactant of Route 4
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 5
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 6
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.